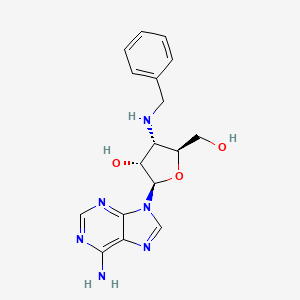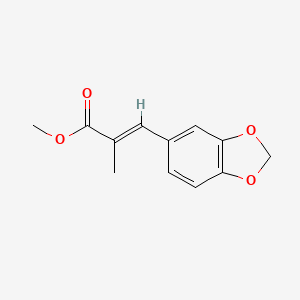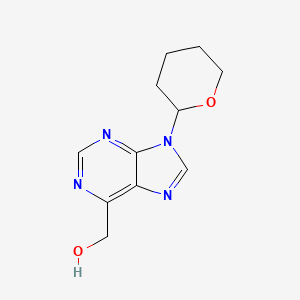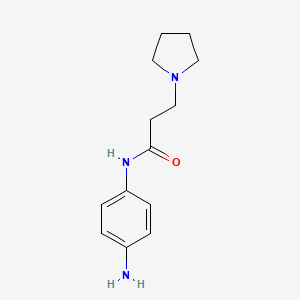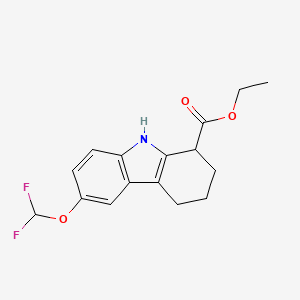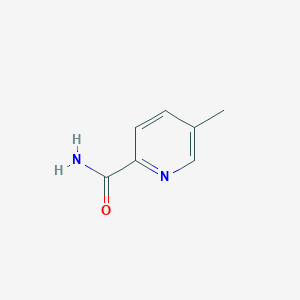
5-Methylpyridine-2-carboxamide
描述
5-Methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
5-Methylpicolinamide, also known as 5-Methylpyridine-2-carboxamide or 5-methylpyridinylcarboxamide, primarily targets the lipid-transfer protein Sec14 . Sec14 is a crucial protein in fungal organisms, playing a significant role in their survival and growth .
Mode of Action
The compound interacts with its target, Sec14, by inhibiting its function . The interaction between 5-Methylpicolinamide and Sec14 has been confirmed through multiple methods, including the solving of the first Sec14p-inhibitor co-crystal structure .
Biochemical Pathways
The inhibition of Sec14 disrupts the normal biochemical pathways in fungal organisms. Sec14 is a lipid-transfer protein, and its inhibition affects the lipid metabolism within the fungal cells . The downstream effects of this disruption are yet to be fully understood and are a subject of ongoing research.
Result of Action
The result of 5-Methylpicolinamide’s action is the inhibition of fungal growth. By selectively inhibiting the function of Sec14, a crucial protein in fungal organisms, the compound exhibits antifungal activity . This makes 5-Methylpicolinamide a potential candidate for the development of novel antifungal agents.
生化分析
Biochemical Properties
5-Methylpicolinamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 5-Methylpicolinamide is with the enzyme Aurora-B kinase. This interaction is significant because Aurora-B kinase is involved in the regulation of mitosis, and its inhibition can lead to anti-proliferative effects on cancer cells . Additionally, 5-Methylpicolinamide has been shown to bind to the ATP binding site of BCR-ABL kinase, inhibiting its enzymatic activity and affecting cell cycle progression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-Methylpicolinamide on various types of cells and cellular processes are profound. In cancer cells, such as human colon cancer cells (HCT116) and breast cancer cells (MCF-7), 5-Methylpicolinamide has demonstrated significant anti-proliferative activity . This compound influences cell function by inhibiting key signaling pathways, such as the Aurora-B kinase pathway, leading to cell cycle arrest at the G2/M phase. Furthermore, 5-Methylpicolinamide affects gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis. Its impact on cellular metabolism includes alterations in ATP production and utilization, which can affect overall cell viability.
Molecular Mechanism
The molecular mechanism of action of 5-Methylpicolinamide involves several key processes. At the molecular level, 5-Methylpicolinamide exerts its effects by binding to specific biomolecules, such as Aurora-B kinase and BCR-ABL kinase . This binding inhibits the enzymatic activity of these kinases, leading to disruptions in cell signaling pathways that regulate cell division and survival. Additionally, 5-Methylpicolinamide can induce changes in gene expression by affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis. These molecular interactions and changes in gene expression contribute to the compound’s anti-proliferative and pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpicolinamide have been observed to change over time. Studies have shown that the compound remains stable under standard storage conditions, maintaining its activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term effects of 5-Methylpicolinamide on cellular function have been studied in both in vitro and in vivo models. These studies indicate that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Methylpicolinamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anti-tumor activity.
Metabolic Pathways
5-Methylpicolinamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450, which plays a role in the compound’s metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, 5-Methylpicolinamide can impact the tricarboxylic acid cycle by altering the levels of intermediates involved in energy production. These interactions with metabolic pathways underscore the compound’s potential to modulate cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 5-Methylpicolinamide within cells and tissues are facilitated by specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, 5-Methylpicolinamide can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methylpicolinamide plays a critical role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, 5-Methylpicolinamide can interact with cytosolic proteins and enzymes, while in the nucleus, it can affect gene expression by binding to nuclear receptors and transcription factors. The subcellular localization of 5-Methylpicolinamide is essential for its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
5-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNBCOKXIDBFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494271 | |
| Record name | 5-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20970-77-8 | |
| Record name | 5-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1625368.png)
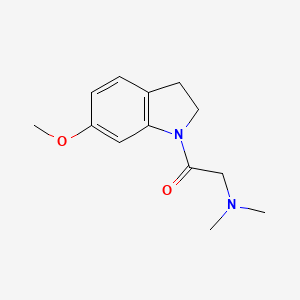
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
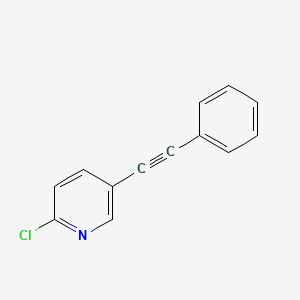
![Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B1625373.png)
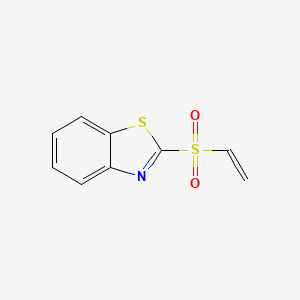
![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)

